propan-2-yl (2Z)-5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
"Propan-2-yl (2Z)-5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate" is a thiazolo[3,2-a]pyrimidine derivative characterized by three key structural features: (i) a propan-2-yl ester at position 6, (ii) a 4-chlorophenyl group at position 5, and (iii) a 3,4-dimethoxybenzylidene moiety at position 2. This compound belongs to a class of fused heterocycles synthesized via condensation reactions involving thiouracil derivatives, aromatic aldehydes, and acylating agents under reflux conditions .
Properties
Molecular Formula |
C26H25ClN2O5S |
|---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
propan-2-yl (2Z)-5-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H25ClN2O5S/c1-14(2)34-25(31)22-15(3)28-26-29(23(22)17-7-9-18(27)10-8-17)24(30)21(35-26)13-16-6-11-19(32-4)20(12-16)33-5/h6-14,23H,1-5H3/b21-13- |
InChI Key |
SGJAPGNMLFPNBL-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Moiety
The benzylidene group’s substitution pattern significantly impacts physicochemical properties:
- 3,4-Dimethoxybenzylidene (Target Compound) : The methoxy groups enhance electron density, favoring hydrogen bonding (C–H···O) and π-π stacking in crystal packing .
- 2-Fluoro-4-methoxybenzylidene () : The fluorine atom introduces steric and electronic effects, leading to a triclinic (P1) crystal system with distinct unit cell parameters (a = 11.7374 Å, b = 14.3062 Å) .
- 2,4,6-Trimethylbenzylidene (a): Methyl groups increase hydrophobicity, resulting in a higher melting point (243–246°C) compared to cyano-substituted analogs (213–215°C) due to enhanced van der Waals interactions .
Ester Group Modifications
The ester group’s bulkiness affects solubility and molecular packing:
- Propan-2-yl Ester (Target Compound) : The branched ester may reduce crystallinity compared to linear esters (e.g., ethyl or methyl), though direct data are unavailable.
- Ethyl Ester (): In a monoclinic (P21/n) crystal system, the ethyl group adopts a staggered conformation, with intermolecular C–H···O interactions stabilizing the lattice .
- Methyl Ester () : Smaller size allows tighter packing in a triclinic system (Z = 4, V = 2128.69 ų), though density (1.462 Mg/m³) remains comparable to ethyl analogs .
Aryl Group at Position 5
The aryl substituent’s electronic nature influences reactivity and intermolecular interactions:
- 4-Chlorophenyl (Target Compound) : The electron-withdrawing Cl atom may enhance electrophilic reactivity at the pyrimidine core compared to electron-donating groups.
- 4-Methoxyphenyl () : The methoxy group improves solubility in polar solvents, as evidenced by NMR shifts (δ 7.41 ppm for aromatic protons) .
Physicochemical Properties
Crystallographic Trends
Compounds with halogen or methoxy substituents exhibit distinct packing patterns:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
